molecular formula C11H15N5O B153413 Ganoderpurine CAS No. 133086-82-5

Ganoderpurine

Cat. No.: B153413
CAS No.: 133086-82-5
M. Wt: 233.27 g/mol
InChI Key: SQCBZEQJJGPSQM-UHFFFAOYSA-N
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Description

Ganoderma lucidum (GL), a revered medicinal mushroom, produces over 400 bioactive compounds, including polysaccharides, triterpenoids, nucleosides, sterols, and alkaloids . These compounds underpin its pharmacological activities, such as anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects. For the purpose of this comparison, we assume "Ganoderpurine" refers to a hypothetical or lesser-known alkaloid within GL and will focus on structurally and functionally analogous compounds.

Properties

CAS No.

133086-82-5

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

4-(6-aminopurin-9-yl)-4-methylpentan-2-one

InChI

InChI=1S/C11H15N5O/c1-7(17)4-11(2,3)16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14)

InChI Key

SQCBZEQJJGPSQM-UHFFFAOYSA-N

SMILES

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC(=O)CC(C)(C)N1C=NC2=C(N=CN=C21)N

Other CAS No.

133086-82-5

Synonyms

ganoderpurine
N(9)-(alpha,alpha-dimethyl-gamma-oxobutyl)adenine

Origin of Product

United States

Comparison with Similar Compounds

Alkaloids: Lucidimines and Ganocochlearines

Key Examples :

  • Lucidimines B and C : Synthesized from GL fruiting bodies, these polycyclic alkaloids exhibit antioxidant (IC₅₀: 18–22 µM) and antiproliferative activity against cancer cells (e.g., HepG2, MCF-7) .
  • Ganocochlearine A: Isolated from GL and Ganoderma australe, it demonstrates neuroprotection (EC₅₀: 2.49 µM against glutamate-induced excitotoxicity) and anti-inflammatory effects (IC₅₀: 4.68 µM) .

Comparison with Triterpenoids:

Property Alkaloids (Lucidimines) Triterpenoids (Ganoderic Acids)
Source Fruiting bodies, mycelium Fruiting bodies, spores
Bioactivities Antioxidant, antiproliferative Anticancer, anti-inflammatory
Mechanisms Free radical scavenging Apoptosis induction, COX-2 inhibition
Content in GL Low (µg/g) High (mg/g)
Research Focus Emerging Extensive

References: (Alkaloids), (Triterpenoids).

Comparison with Polysaccharides :

Property Alkaloids (Lucidimines) Polysaccharides (β-D-glucans)
Solubility Ethanol-soluble Water-soluble
Primary Activities Neuroprotection, antioxidant Immunomodulation, hypoglycemic
Clinical Applications Limited to preclinical Adjuvant cancer therapy, diabetes management
Structural Complexity Heterocyclic rings Branched glycans

References : (Alkaloids), (Polysaccharides).

Triterpenoids: Ganoderic Acids and Derivatives
  • Ganoderic Acid H: Exhibits hypoglycemic effects in diabetic nephropathy models by modulating glucose metabolism .
  • Lanostane-type Triterpenes: Inhibit cancer cell proliferation (e.g., IC₅₀: 10–50 µM against leukemia cells) and reduce inflammation via NF-κB pathway suppression .

Advantages Over Alkaloids :

  • Higher abundance in GL (up to 3% dry weight in spores) .
  • Broader therapeutic validation in clinical studies (e.g., adjuvant cancer therapy) .
Polysaccharides: β-D-Glucans and Glycoproteins
  • GL Polysaccharides (GLPS) : Enhance dendritic cell maturation and cytokine production (e.g., IL-12, TNF-α) at 100–200 µg/mL .
  • Spore Polysaccharides : Reduce oxidative stress (e.g., MDA levels by 40% in hyperlipidemic models) .

Limitations vs. Alkaloids :

  • Poor bioavailability due to high molecular weight.
  • Less specific targeting compared to small-molecule alkaloids.

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